[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) is an air-stable, highly active, and versatile catalyst. It is commonly used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions . This compound is known for its efficiency in facilitating these reactions, making it a valuable tool in organic synthesis and industrial applications.
Preparation Methods
The synthesis of [1,1’-bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) involves reacting ferrocene with diaryl or dialkyl phosphine oxides under controlled conditions, followed by hydrolysis and crystallization . The reaction conditions are gentle, making the process suitable for industrial applications. The compound is typically prepared in a laboratory setting but can also be produced on an industrial scale using similar methods.
Chemical Reactions Analysis
[1,1’-Bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:
Suzuki Coupling: Involves the reaction of aromatic halides with boronic acids in the presence of a base.
Heck Reaction: Involves the coupling of alkenes with aryl halides.
Buchwald-Hartwig Reaction: Involves the amination of aryl halides.
Common reagents used in these reactions include aryl halides, boronic acids, and bases such as potassium carbonate. The major products formed from these reactions are biaryl compounds, alkenes, and amines, respectively .
Scientific Research Applications
[1,1’-Bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,1’-bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) involves the coordination of the palladium center with the phosphine ligands, which stabilizes the catalyst and enhances its reactivity . The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps during the catalytic cycle, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar compounds to [1,1’-bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) include:
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Another palladium-based catalyst used in similar cross-coupling reactions.
[1,1’-Bis(di-tert-butylphosphino)ferrocene]: A ligand used in various palladium-catalyzed reactions.
The uniqueness of [1,1’-bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) lies in its high stability and efficiency as a catalyst, making it more effective in certain reactions compared to other similar compounds .
Properties
Molecular Formula |
C26H54Cl2FeP2Pd |
---|---|
Molecular Weight |
661.8 g/mol |
IUPAC Name |
ditert-butyl(cyclopentyl)phosphane;dichloropalladium;iron |
InChI |
InChI=1S/2C13H27P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*11H,7-10H2,1-6H3;2*1H;;/q;;;;;+2/p-2 |
InChI Key |
UVNSVVWPEKSJSV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)P(C1CCCC1)C(C)(C)C.CC(C)(C)P(C1CCCC1)C(C)(C)C.Cl[Pd]Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.